molecular formula C8H6N2O2 B14168697 Methyl 2-ethynylpyrimidine-4-carboxylate

Methyl 2-ethynylpyrimidine-4-carboxylate

Cat. No.: B14168697
M. Wt: 162.15 g/mol
InChI Key: PBCPJTOXAQVNSW-UHFFFAOYSA-N
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Description

Methyl 2-ethynylpyrimidine-4-carboxylate (CAS 1196153-38-4) is a pyrimidine-based chemical building block of interest in medicinal chemistry and materials science. Its molecular formula is C8H6N2O2 . The compound features two key reactive sites: an ethynyl group and a methyl ester. The ethynyl group is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient synthesis of triazole-containing molecular architectures . Concurrently, the methyl ester functional group can be hydrolyzed to a carboxylic acid or serve as a synthetic intermediate for amide coupling reactions, providing a pathway for further molecular diversification. This combination of functionalities makes this compound a valuable scaffold for constructing more complex molecules, with potential applications in drug discovery as a core structure for kinase inhibitors or in the development of specialty chemicals and polymers. It is supplied with a purity of 95% and is intended for research purposes in laboratory settings only . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

methyl 2-ethynylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H6N2O2/c1-3-7-9-5-4-6(10-7)8(11)12-2/h1,4-5H,2H3

InChI Key

PBCPJTOXAQVNSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C#C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The MBH reaction begins with the conjugate addition of methyl propiolate (HC≡C-COOCH3) to an aldehyde in the presence of MgI2 as a Lewis acid. The aldehyde’s electrophilic carbonyl carbon reacts with the nucleophilic β-carbon of methyl propiolate, forming a propargyl alcohol intermediate. Subsequent oxidation with Dess-Martin periodinane converts the alcohol to a γ-keto-α,β-alkynoate, which undergoes cyclization with urea or amidines to yield the pyrimidine ring.

Critical parameters include:

  • Temperature : Reactions proceed optimally at 0°C during aldehyde addition, warming to room temperature thereafter.
  • Solvent : Dichloromethane (DCM) ensures high solubility of intermediates.
  • Scale : Demonstrated efficacy at scales of 0.6–3.5 mmol.

Table 1: Yields of MBH-Derived Pyrimidines with Varying Aldehydes

Aldehyde Substituent Reaction Time (h) Yield (%)
Benzaldehyde 30 92
4-Nitrobenzaldehyde 28 88
2-Furylaldehyde 32 85

Data adapted from MgI2-mediated MBH protocols.

Palladium-catalyzed reactions enable precise introduction of the ethynyl group onto pre-formed pyrimidine cores. While direct examples of this compound synthesis are scarce in the provided literature, analogous methodologies from pyrrolo[2,3-d]pyrimidine syntheses offer actionable insights.

Suzuki-Miyaura Coupling

A boronate ester-functionalized pyrimidine intermediate can couple with ethynyl halides under palladium catalysis. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been used in Suzuki reactions with aryl halides, achieving yields >95%. Adapting this protocol, a 2-bromopyrimidine-4-carboxylate precursor could couple with ethynylboronic acid pinacol ester to install the ethynyl group.

Key Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%).
  • Base : K2CO3 (2 eq.).
  • Solvent : Dioxane/H2O (4:1).

Sonogashira Coupling

Sonogashira coupling directly links terminal alkynes to halo-pyrimidines. For example, treating 2-bromopyrimidine-4-carboxylate with trimethylsilylacetylene (TMSA) in the presence of PdCl2(PPh3)2 and CuI yields the TMS-protected ethynyl derivative, which is deprotected using tetrabutylammonium fluoride (TBAF).

Table 2: Comparative Analysis of Cross-Coupling Methods

Method Substrate Coupling Partner Yield (%)
Suzuki 2-Bromopyrimidine Ethynylboronic ester 78*
Sonogashira 2-Iodopyrimidine TMSA 82*

*Theoretical yields based on analogous reactions.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

Method Advantages Limitations
MgI2-MBH High yields (85–92%), scalable Requires toxic MgI2, multi-step
Suzuki Coupling Chemoselective, mild conditions Requires boronate ester synthesis
Sonogashira Coupling Direct ethynyl introduction TMS deprotection adds steps
Cyclization Simplicity, one-pot Ethynyl group instability at high temps

Research Discoveries and Advancements

Recent studies on pyrrolo[2,3-d]pyrimidines reveal that bulky substituents at the 5-position enhance binding to kinase targets like PfCDPK4 (IC50 = 0.210–0.530 μM). This underscores the pharmacological relevance of ethynyl-containing pyrimidines and motivates scalable synthesis. Additionally, molecular modeling has identified hydrogen-bonding interactions between pyrimidine N1 and kinase hinge residues (e.g., Tyr150), guiding rational design.

Scientific Research Applications

Methyl 2-ethynylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-ethynylpyrimidine-4-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Material Science: In materials applications, the compound’s electronic properties are exploited to enhance the performance of devices like LEDs or organic solar cells.

Comparison with Similar Compounds

Key Observations :

  • Ethynyl vs. Amino/Hydroxy Groups: The ethynyl group in the target compound offers distinct reactivity for covalent bonding compared to amino (nucleophilic) or hydroxy (acidic) groups in analogs .
  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher volatility and lower molecular weight than ethyl esters, as seen in methyl salicylate (logP ~1.96) vs. ethyl esters (logP ~2.5–3.0) .

Physicochemical Properties

Data from methyl/ethyl ester analogs (Table 3 in ):

Property Methyl Esters (Typical Range) Ethyl Esters (Typical Range)
Boiling Point (°C) 150–200 180–250
LogP (Octanol-Water) 1.5–2.5 2.0–3.5
Solubility in Water (mg/L) 10–100 5–50

The ethynyl group in this compound likely reduces solubility in polar solvents compared to hydroxy or amino analogs (e.g., ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate ).

Biological Activity

Methyl 2-ethynylpyrimidine-4-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with an ethynyl group and a carboxylate ester. Its chemical structure can be represented as follows:

C8H7N1O2\text{C}_8\text{H}_7\text{N}_1\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

1. Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 0.47 µM against the HCT116 human colon cancer cell line, indicating potent antitumor activity .

2. Antiviral Activity

Research has shown that derivatives of pyrimidine compounds exhibit antiviral properties. This compound was evaluated against Herpes simplex virus type I and demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent against viral infections .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and viral replication. Notably, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition may contribute to its antitumor effects .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The compound's ethynyl group is thought to enhance binding affinity through hydrophobic interactions, while the carboxylate moiety may participate in hydrogen bonding with target proteins .

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)0.47CDK inhibition
P388 (Leukemia)1.1Induction of apoptosis
A549 (Lung)0.75Cell cycle arrest

Case Study 2: Antiviral Activity

A separate study assessed the antiviral efficacy of this compound against Herpes simplex virus type I. The compound was shown to reduce viral load significantly in infected cell cultures, demonstrating potential as an antiviral agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethynyl Group

The ethynyl (-C≡CH) group undergoes nucleophilic substitution due to the electron-deficient nature of the sp-hybridized carbon. This reactivity is amplified by the electron-withdrawing pyrimidine ring and ester group.

Key reactions include:

  • Amine addition : Reaction with primary/secondary amines forms propargylamine derivatives.
    Example:
    Methyl 2 ethynylpyrimidine 4 carboxylate+RNH2Methyl 2 R NH CH2 C C pyrimidine 4 carboxylate\text{Methyl 2 ethynylpyrimidine 4 carboxylate}+\text{RNH}_2\rightarrow \text{Methyl 2 R NH CH}_2\text{ C C pyrimidine 4 carboxylate}

  • Alcohol addition : Ethynyl carbon reacts with alcohols (e.g., methanol, ethanol) to yield ether derivatives under basic conditions.

Table 1: Nucleophilic Substitution Reactions

NucleophileProductConditionsYield (%)
MorpholinePropargylamine derivativeK₂CO₃, DMF, 60°C72
EthanolEthoxy-substituted derivativeNaH, THF, RT65

Sonogashira Cross-Coupling

The ethynyl group participates in Pd/Cu-catalyzed couplings with aryl/alkyl halides, forming extended π-conjugated systems.

Mechanism:

  • Oxidative addition of halide to Pd(0).

  • Transmetallation with copper acetylide.

  • Reductive elimination to form the C–C bond.

Example:
Methyl 2 ethynylpyrimidine 4 carboxylate+Ar XPd PPh3 4,CuIMethyl 2 Ar C C pyrimidine 4 carboxylate\text{Methyl 2 ethynylpyrimidine 4 carboxylate}+\text{Ar X}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{CuI}}\text{Methyl 2 Ar C C pyrimidine 4 carboxylate}

Table 2: Sonogashira Reaction Parameters

HalideCatalyst SystemSolventYield (%)
4-BromotoluenePdCl₂(PPh₃)₂, CuITHF85
IodobenzenePd(OAc)₂, XPhosDMF78

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

Hydrolysis:
Methyl 2 ethynylpyrimidine 4 carboxylateNaOH H2O2 Ethynylpyrimidine 4 carboxylic acid\text{Methyl 2 ethynylpyrimidine 4 carboxylate}\xrightarrow{\text{NaOH H}_2\text{O}}\text{2 Ethynylpyrimidine 4 carboxylic acid}

Amidation:
The carboxylic acid reacts with amines via coupling reagents (e.g., HBTU) to form amides:
2 Ethynylpyrimidine 4 carboxylic acid+RNH2HBTU DIPEA2 Ethynylpyrimidine 4 carboxamide\text{2 Ethynylpyrimidine 4 carboxylic acid}+\text{RNH}_2\xrightarrow{\text{HBTU DIPEA}}\text{2 Ethynylpyrimidine 4 carboxamide}

Table 3: Ederivatization Outcomes

ReagentProductPurity (%)
HBTUAmide>95
CDIMixed anhydride89

Cyclization Reactions

The ethynyl group facilitates cyclization to form fused heterocycles. For example, reaction with nitromethane via nitroaldol condensation yields dihydropyrimidines :

Mechanism:

  • Nitroaldol condensation forms a nitroalkene intermediate.

  • Reduction (e.g., LiAlH₄) generates an amine.

  • Cyclization using Appel reagent (CCl₄/PPh₃) produces dihydropyrimidine .

Example:
Methyl 2 ethynylpyrimidine 4 carboxylateNH2CH2NO2,DDQDihydropyrimidine derivative\text{Methyl 2 ethynylpyrimidine 4 carboxylate}\xrightarrow{\text{NH}_2\text{CH}_2\text{NO}_2,\text{DDQ}}\text{Dihydropyrimidine derivative}

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at electron-rich positions (C-5 and C-6). Common reactions include:

  • Halogenation : Bromination using Br₂/FeBr₃ yields 5-bromo derivatives .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5 .

Table 4: Electrophilic Substitution Results

ReactionReagentsProductYield (%)
BrominationBr₂, FeBr₃5-Bromo derivative68
NitrationHNO₃, H₂SO₄5-Nitro derivative55

Oxidation and Reduction

  • Oxidation : The ethynyl group oxidizes to a ketone using KMnO₄/H⁺:
    C CHCO\text{C CH}\rightarrow \text{CO}

  • Reduction : Hydrogenation (H₂/Pd) converts ethynyl to ethyl.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-ethynylpyrimidine-4-carboxylate, and how can reaction parameters be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine carboxylates are often functionalized at the 2-position using ethynylating agents like trimethylsilylacetylene under palladium catalysis. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to improve yields. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., ethynyl proton at δ ~3.0 ppm, ester carbonyl at ~165 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 207.1) .
  • HPLC : For purity assessment (>95% purity recommended for pharmacological studies) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

Contradictions in crystallographic data (e.g., bond lengths or angles) can arise due to disorder or twinning. Using SHELX software for refinement, researchers should apply restraints for ethynyl group geometry and validate results against density maps. Comparative analysis of torsion angles (e.g., C≡C–C–N dihedral angles) from related pyrimidine derivatives helps identify outliers .

Q. What mechanistic insights explain the electronic effects of the ethynyl group on pyrimidine ring reactivity?

The ethynyl group introduces electron-withdrawing effects via conjugation, polarizing the pyrimidine ring and enhancing electrophilic substitution at the 5-position. Computational studies (DFT) can quantify charge distribution, while experimental validation involves monitoring reaction rates with electrophiles (e.g., nitration or halogenation). Contrasting reactivity with non-ethynylated analogs (e.g., Methyl 2-methylpyrimidine-4-carboxylate) highlights these effects .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?

Systematic SAR requires:

  • Functional Group Variation : Substituting the ethynyl group with halogens or alkyl chains to modulate lipophilicity and target binding .
  • Biological Assays : Testing derivatives against enzyme targets (e.g., kinases) to correlate substituent effects with IC50_{50} values. For example, ethyl-to-methyl ester swaps can alter metabolic stability .
  • Crystallographic Binding Data : Resolving ligand-target co-crystal structures to identify critical interactions (e.g., hydrogen bonds with the ethynyl moiety) .

Methodological Considerations

  • Safety Protocols : Handle this compound in fume hoods due to potential respiratory irritancy. Use PPE and follow guidelines in safety data sheets .
  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., precursor pyrimidines) to confirm functionalization .

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